

Technical Whitepaper: 5-sec-Butylbarbituric Acid

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Compound of Interest

Compound Name: 5-Sec-butylbarbituric acid

CAS No.: 14077-79-3

Cat. No.: B043217

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Chemical Architecture, Synthetic Utility, and Physicochemical Profiling

Executive Summary

5-sec-butylbarbituric acid (CAS: 14077-79-3) is a monosubstituted pyrimidinetrione derivative serving primarily as a critical intermediate in the synthesis of sedative-hypnotic agents, including Talbutal and Butabarbital. Unlike its pharmacologically active 5,5-disubstituted progeny, this compound exhibits distinct physicochemical properties—most notably high acidity (pKa ~4.0) and significant keto-enol tautomerism—driven by the presence of a reactive hydrogen atom at the C5 position. This guide analyzes its chemical behavior, synthetic pathways, and analytical characterization, providing a technical foundation for its use in drug development and forensic analysis.

Chemical Identity & Stereochemistry

The molecule consists of a barbituric acid ring substituted at the C5 position with a sec-butyl (1-methylpropyl) group.

Property	Specification
IUPAC Name	5-(butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS Registry Number	14077-79-3
Molecular Formula	C ₈ H ₁₂ N ₂ O ₃
Molecular Weight	184.19 g/mol
Chirality	The sec-butyl side chain contains a chiral center at C1', creating (R) and (S) enantiomers. Commercial preparations are typically racemic.

2.1 Tautomerism and Acidity

A defining feature of **5-sec-butylbarbituric acid** is the acidity of the C5 proton. Unlike 5,5-disubstituted barbiturates (pKa ~7.5–8.0), monosubstituted derivatives are relatively strong acids (pKa ~3.8–4.2).

- Mechanism: The C5 proton is flanked by two electron-withdrawing carbonyl groups, allowing for facile deprotonation.
- Consequence: In solution, the compound exists in equilibrium between the trioxo (keto) form and the enol form. This acidity renders the molecule soluble in mild alkaline solutions (e.g., sodium carbonate), a property used to separate it from disubstituted byproducts during synthesis.

Synthetic Pathways & Reactivity

The synthesis of **5-sec-butylbarbituric acid** follows the classic malonic ester synthesis route, serving as the scaffold for further alkylation.

3.1 Core Synthesis Protocol

Reaction: Condensation of diethyl sec-butylmalonate with urea in the presence of a sodium alkoxide base.

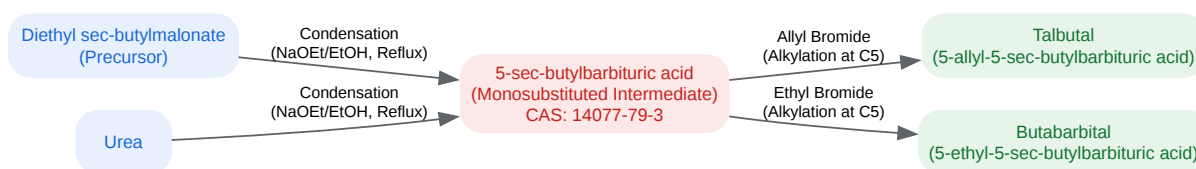
- Reagents: Diethyl sec-butylmalonate, Urea, Sodium Ethoxide (NaOEt), Ethanol.

- Conditions: Reflux under anhydrous conditions.
- Workup: The sodium salt precipitates. Acidification with HCl yields the free acid.

3.2 Downstream Functionalization (Drug Synthesis)

The utility of **5-sec-butylbarbituric acid** lies in the nucleophilicity of its C5 anion. It is alkylated to produce active pharmaceutical ingredients (APIs).

- Synthesis of Talbutal: Alkylation with allyl bromide.
- Synthesis of Butabarbital: Alkylation with ethyl bromide.



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Figure 1: Synthetic flowchart transforming the malonate precursor into **5-sec-butylbarbituric acid**, followed by divergent alkylation to form specific barbiturate drugs.[1]

Physicochemical Properties[4][5][6][7][8][9]

Parameter	Value / Description	Context
Physical State	Crystalline Solid	Typically white powder or needles.
Solubility (Water)	Low (Acid form)	Soluble in hot water; precipitates upon cooling.
Solubility (Base)	High	Dissolves readily in NaOH/Na ₂ CO ₃ due to salt formation at C5.
pKa (C5-H)	~4.0	Highly acidic compared to Talbutal (pKa 7.79).
Melting Point	~135–140 °C (Derivative dependent)	Note: Specific MP for pure CAS 14077-79-3 is rarely cited in modern literature; values often refer to the N-methyl or disubstituted derivatives. Volwiler (1925) reports intermediates in this class.[2]

Analytical Characterization

Researchers identifying this compound in reaction mixtures or forensic samples should utilize the following spectral markers.

5.1 Nuclear Magnetic Resonance (¹H-NMR)

The spectrum is distinct from disubstituted drugs due to the presence of the C5 proton.

- C5-H Signal: A diagnostic singlet (or multiplet if coupling occurs with side chain) typically observed between δ 3.0 – 4.5 ppm (solvent dependent). This signal disappears in the disubstituted products (Talbutal), serving as a reaction monitoring tool.
- NH Protons: Broad singlets around δ 11.0–12.0 ppm.
- sec-Butyl Group:

- Methyl (terminal): Triplet (~0.9 ppm).
- Methyl (branched): Doublet (~1.1 ppm).
- Methylene/Methine: Multiplets (~1.4–2.0 ppm).

5.2 Mass Spectrometry (GC-MS)

- Molecular Ion (M⁺): m/z 184.
- Fragmentation:
 - McLafferty Rearrangement: Not prominent due to ring structure constraints compared to acyclic esters.
 - Side Chain Loss: Loss of the sec-butyl group or fragments thereof (e.g., loss of methyl, ethyl).
 - RDA (Retro-Diels-Alder): Characteristic cleavage of the barbiturate ring.

Regulatory & Safety Profile

While often considered a chemical intermediate, **5-sec-butylbarbituric acid** is structurally related to controlled substances.

- Controlled Status: In several jurisdictions (e.g., Canada), "**5-sec-butylbarbituric acid**" is explicitly listed under Schedule IV of the Controlled Drugs and Substances Act (CDSA) alongside its derivatives.
- Handling: Standard PPE for cytotoxic organic solids. Avoid inhalation.
- Degradation: Susceptible to hydrolysis (ring opening) under strongly alkaline conditions and prolonged heating, forming malonuric acid derivatives.

References

- Volwiler, E. H. (1925).[2] The Preparation and Properties of Some Substituted Barbituric Acids. *Journal of the American Chemical Society*, 47(8), 2236–2240.

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14362, 5-(2-Bromoallyl)-**5-sec-butylbarbituric acid** (Related Derivative Data). Retrieved February 19, 2026 from [[Link](#)]
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Sources

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